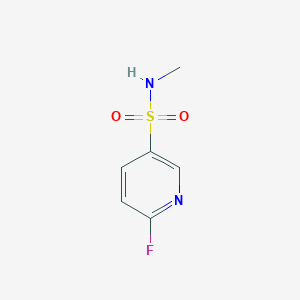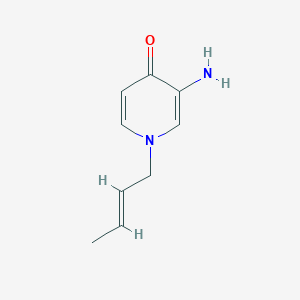
3-Amino-1-(but-2-en-1-yl)-1,4-dihydropyridin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-(but-2-en-1-yl)-1,4-dihydropyridin-4-one is a heterocyclic compound that features a pyridine ring with an amino group and a butenyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(but-2-en-1-yl)-1,4-dihydropyridin-4-one typically involves multi-step organic reactions. One common method is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia. The specific steps are as follows:
Condensation Reaction: An aldehyde (such as crotonaldehyde) reacts with a β-keto ester (such as ethyl acetoacetate) in the presence of ammonia.
Cyclization: The intermediate formed undergoes cyclization to form the dihydropyridine ring.
Amination: The resulting compound is then aminated to introduce the amino group at the 3-position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-1-(but-2-en-1-yl)-1,4-dihydropyridin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine or piperidine compounds.
Aplicaciones Científicas De Investigación
3-Amino-1-(but-2-en-1-yl)-1,4-dihydropyridin-4-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity on the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of 3-Amino-1-(but-2-en-1-yl)-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the dihydropyridine ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-1-(but-2-en-1-yl)-1,4-dihydropyridin-2-one: Similar structure but with the amino group at a different position.
3-Amino-1-(but-2-en-1-yl)-1,4-dihydropyridin-6-one: Another positional isomer.
3-Amino-1-(but-2-en-1-yl)-1,4-dihydropyridin-5-one: Yet another positional isomer.
Uniqueness
3-Amino-1-(but-2-en-1-yl)-1,4-dihydropyridin-4-one is unique due to its specific substitution pattern, which can lead to distinct biological activities and chemical reactivity compared to its isomers. This uniqueness makes it a valuable compound for targeted research and applications.
Propiedades
Fórmula molecular |
C9H12N2O |
|---|---|
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
3-amino-1-[(E)-but-2-enyl]pyridin-4-one |
InChI |
InChI=1S/C9H12N2O/c1-2-3-5-11-6-4-9(12)8(10)7-11/h2-4,6-7H,5,10H2,1H3/b3-2+ |
Clave InChI |
LGPSSYZDVMTCJK-NSCUHMNNSA-N |
SMILES isomérico |
C/C=C/CN1C=CC(=O)C(=C1)N |
SMILES canónico |
CC=CCN1C=CC(=O)C(=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Amino-1-[(methylcarbamoyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B13300450.png)

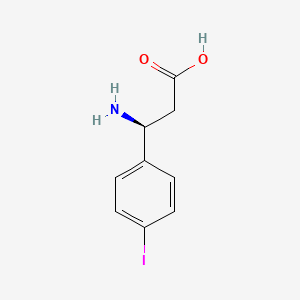
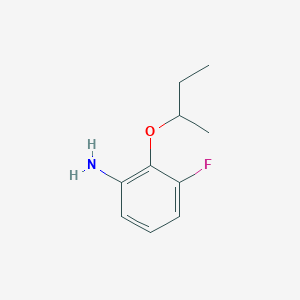
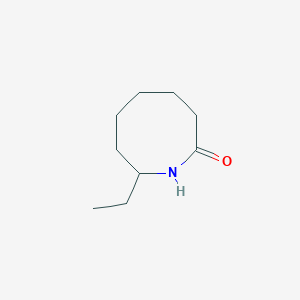
![5-(4-bromophenyl)-2-(chloromethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13300485.png)

![2-Cyanospiro[3.4]octane-2-carboxylic acid](/img/structure/B13300490.png)


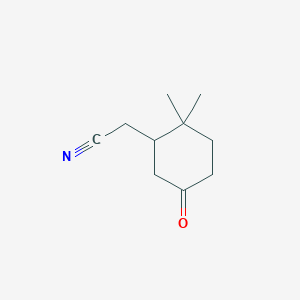
amine](/img/structure/B13300509.png)
